3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Overview
Description
3-bromo-N-(piperidin-1-yl)pyridin-4-amine: is a heterocyclic compound that contains a bromine atom, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the piperidine and pyridine rings makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine typically involves the bromination of N-(piperidin-1-yl)pyridin-4-amine. One common method is to start with pyridin-4-amine, which undergoes a substitution reaction with piperidine to form N-(piperidin-1-yl)pyridin-4-amine. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry:
3-bromo-N-(piperidin-1-yl)pyridin-4-amine is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for drug design and development .
Industry:
The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in the production of various functional materials .
Mechanism of Action
The mechanism of action of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
N-(piperidin-1-yl)pyridin-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-chloro-N-(piperidin-1-yl)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(piperidin-1-yl)pyridine: Lacks the amine group, which can influence its chemical properties and applications.
Uniqueness:
The presence of the bromine atom in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine makes it unique compared to its analogs. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, providing a versatile platform for further functionalization. Additionally, the combination of the piperidine and pyridine rings offers a unique scaffold for drug design and development .
Properties
IUPAC Name |
3-bromo-N-piperidin-1-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-8-12-5-4-10(9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIRAVUNUBAABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.